molecular formula C18H25N5O B2654125 3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine CAS No. 2320515-64-6

3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine

Cat. No. B2654125
CAS RN: 2320515-64-6
M. Wt: 327.432
InChI Key: KZCCVSWDRQCVAX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazinamide , a first-line drug used in shortening TB therapy . It seems to be a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another related compound, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .


Chemical Reactions Analysis

Reactions of similar compounds with carbon-centered nucleophiles such as Grignard reagents, butyl-, and phenyllithiums have been studied . These reactions led to the formation of addition products .

Safety and Hazards

The safety and hazards of a similar compound, tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate, include Hazard Statements H315;H319;H335 and Precautionary statements P261;P305;P338;P351 .

Future Directions

The future directions for similar compounds involve their use in various applications such as generating d and f metal coordination complexes and supramolecular self-assemblies . They have also been studied for use in the formation of dendritic and polymeric networks .

properties

IUPAC Name

3-tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-18(2,3)15-4-5-17(22-21-15)24-13-14-6-10-23(11-7-14)16-12-19-8-9-20-16/h4-5,8-9,12,14H,6-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCVSWDRQCVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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